molecular formula C49H83N15O11 B15169866 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine CAS No. 646061-80-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine

Cat. No.: B15169866
CAS No.: 646061-80-5
M. Wt: 1058.3 g/mol
InChI Key: XWDVRQFNJLNQIL-INLRFCGASA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine is a synthetic peptide featuring a unique sequence of L-amino acids and post-translational modifications. The compound contains two N⁵-(diaminomethylidene)-L-ornithine residues, a structural analog of arginine’s guanidino group, which may enhance interactions with negatively charged biomolecules.

Properties

CAS No.

646061-80-5

Molecular Formula

C49H83N15O11

Molecular Weight

1058.3 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H83N15O11/c1-25(2)22-34(47(74)75)58-36(66)24-57-44(71)37(26(3)4)62-45(72)38(27(5)6)61-41(68)32(13-10-20-56-49(53)54)59-42(69)33(23-29-15-17-30(65)18-16-29)60-43(70)35-14-11-21-64(35)46(73)39(28(7)8)63-40(67)31(50)12-9-19-55-48(51)52/h15-18,25-28,31-35,37-39,65H,9-14,19-24,50H2,1-8H3,(H,57,71)(H,58,66)(H,59,69)(H,60,70)(H,61,68)(H,62,72)(H,63,67)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t31-,32-,33-,34-,35-,37-,38-,39-/m0/s1

InChI Key

XWDVRQFNJLNQIL-INLRFCGASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine is a complex peptide with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

  • CAS Number : 502545-69-9
  • Molecular Formula : C47H70N14O10
  • Molecular Weight : 991.1 g/mol

Structure

The structural complexity of this peptide contributes to its unique biological activities. The presence of multiple amino acids, including ornithine, valine, proline, tyrosine, and leucine, suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can lead to various physiological effects, including:

  • Antioxidant Activity : Peptides with specific amino acid sequences have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
  • Antimicrobial Properties : Some studies indicate that similar peptide structures exhibit antimicrobial activity against bacteria and fungi .
  • Regulation of Blood Pressure : Certain bioactive peptides derived from proteins have been linked to the regulation of blood pressure, suggesting a potential role for this compound in cardiovascular health .

Case Studies and Research Findings

  • Antioxidative Peptides : Research has demonstrated that peptides with hydrophilic residues at the C-terminal position exhibit enhanced antioxidant properties. This characteristic may be relevant for the compound .
  • Antimicrobial Studies : A study highlighted the direct antimicrobial effects of peptides similar in structure to this compound against pathogenic bacteria and fungi, suggesting a promising application in food preservation and medicine .
  • Blood Pressure Regulation : The European Food Safety Authority (EFSA) reviewed casein hydrolysates containing bioactive peptides that demonstrated a significant effect on blood pressure maintenance. This provides indirect evidence for the potential cardiovascular benefits of similar peptides .

Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; reducing oxidative stress
AntimicrobialInhibition of pathogenic bacteria and fungi
Blood PressurePotential regulation of blood pressure through bioactive peptide mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is distinguished from analogs by its sequence, stereochemistry, and modifications:

  • Modifications: The N⁵-(diaminomethylidene) groups on ornithine mimic arginine’s charge, contrasting with lysine-rich sequences in ’s L-Prolyl-L-lysyl-L-lysyl-L-lysyl-... compound, which may prioritize electrostatic interactions over specific binding .
  • Stability : The inclusion of methionine in ’s L-Leucyl-L-seryl-L-leucyl-L-methionyl-... peptide introduces oxidation sensitivity, whereas the target compound’s valine and leucine residues may enhance metabolic stability .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-valyl-... Not Provided Inferred* ~1,200 (est.) Dual N⁵-(diaminomethylidene)-ornithine; L-amino acids; hydrophobic core -
L-Methionyl-L-prolyl-D-phenylalanyl-... () Not Provided Not Disclosed Not Disclosed D-phenylalanyl, D-tryptophyl residues; protease resistance
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-... () 915402-50-5 C₄₆H₉₀N₁₆O₉ ~1,063.34 Triple lysyl repeats; high positive charge
L-Leucyl-L-seryl-L-leucyl-L-methionyl-... () 922730-67-4 C₃₇H₆₈N₁₀O₉S 829.06 Methionine inclusion; serine for potential phosphorylation

*Molecular formula inferred from sequence: Likely C₆₀H₁₀₀N₂₀O₁₄ (approximate).

Research Findings and Implications

  • Protease Sensitivity: The absence of D-amino acids in the target compound may render it more susceptible to enzymatic degradation compared to ’s peptide, which uses D-residues for enhanced stability .
  • Binding Specificity: The dual N⁵-(diaminomethylidene)-ornithine groups could mimic arginine’s role in cell-penetrating peptides, contrasting with ’s lysine-rich compound, which may rely on nonspecific charge interactions .
  • Pharmacokinetics : Hydrophobic residues (valine, leucine) in the target compound may improve membrane permeability compared to ’s methionine-containing analog, which could face oxidative instability .

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